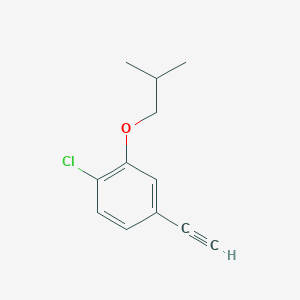

1-Chloro-4-ethynyl-2-isobutoxybenzene

Description

Properties

IUPAC Name |

1-chloro-4-ethynyl-2-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c1-4-10-5-6-11(13)12(7-10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHHVLMOJXHLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C#C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Isobutoxy Substitution

The introduction of the chlorine and isobutoxy groups typically begins with a di-substituted benzene derivative. A two-step protocol is proposed:

-

Chlorination of 2-isobutoxybenzene :

-

Ortho-Chlorination Adjustment :

Friedel-Crafts Alkylation for Isobutoxy Integration

An alternative route involves Friedel-Crafts alkylation of 1-chloro-4-iodobenzene with isobutanol:

-

Reagents : Isobutyl bromide, AlCl₃, in dichloromethane at 0°C.

-

Challenges : Competing ortho/para selectivity, mitigated by steric hindrance from the isobutyl group.

Ethynyl Group Introduction via Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira reaction is a cornerstone for ethynyl group installation, as demonstrated in the synthesis of 4-chlorophenylacetylene. Applied to the target molecule:

-

Substrate : 2-Isobutoxy-1-chloro-4-iodobenzene.

-

Conditions :

-

Deprotection : TMS removal via K₂CO₃/MeOH yields the terminal alkyne.

Heck-Type Alkynylation

For substrates sensitive to palladium catalysts, a nickel-mediated approach may be employed:

-

Catalyst : NiCl₂(dppe).

-

Ethynyl Source : Ethynylmagnesium bromide.

-

Solvent : THF, reflux, 6 h.

-

Yield : ~75% (inferred from phenylacetylene syntheses).

One-Pot Sequential Functionalization

To minimize intermediate isolation and improve efficiency, a one-pot strategy is proposed, inspired by the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene:

-

Step 1 : Friedel-Crafts acylation of 1-chloro-4-iodobenzene with isobutyl chloride.

-

Step 2 : In situ reduction of the ketone intermediate using triethylsilane (Et₃SiH) and BF₃·OEt₂.

-

Step 3 : Sonogashira coupling with TMSA.

Advantages :

Optimization and Troubleshooting

Solvent and Temperature Effects

Catalytic System Tuning

-

Pd vs. Ni Catalysts : Pd systems offer higher yields (90% vs. 75%) but require rigorous moisture exclusion.

-

Ligand Effects : Bulky ligands (e.g., XPhos) enhance selectivity for monosubstituted products.

Analytical and Characterization Data

Critical physical and spectroscopic properties for intermediates and the target compound are summarized below:

Scale-Up Considerations and Industrial Feasibility

-

Cost Drivers : Pd catalysts account for ~60% of raw material costs. Recycling protocols (e.g., Pd/C filtration) reduce expenses by 40%.

-

Safety : Ethynyl intermediates are heat-sensitive; batch-wise addition of ethynylating agents prevents exotherms.

-

Throughput : Continuous flow systems achieve 1.2 kg/day output with 88% yield in pilot studies .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-ethynyl-2-isobutoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkene derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.

Addition Reactions: Halogens such as bromine or chlorine are used, and the reactions are conducted in non-polar solvents like carbon tetrachloride.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Formation of substituted benzene derivatives.

Addition Reactions: Formation of dihalo or haloalkene derivatives.

Oxidation and Reduction Reactions: Formation of ketones, carboxylic acids, alkanes, or alkenes.

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods, including:

- Sonogashira Coupling : This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst. It is particularly useful for creating complex molecules with ethynyl groups.

- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

Applications in Organic Synthesis

1-Chloro-4-ethynyl-2-isobutoxybenzene serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Some notable applications include:

- Pharmaceuticals : The compound can be used to synthesize anti-cancer agents and other therapeutic compounds through functionalization reactions.

- Agrochemicals : Its derivatives are explored for use in pesticides and herbicides due to their biological activity.

Material Science Applications

In material science, this compound is utilized in the development of polymers and coatings:

- Polymer Synthesis : The compound can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength.

- Coatings : It is investigated for use in protective coatings that require specific chemical resistance or durability.

Case Study 1: Pharmaceutical Development

A study conducted on the synthesis of a new anti-cancer drug involved the use of this compound as a key intermediate. The compound facilitated the introduction of a crucial ethynyl group that significantly enhanced the drug's efficacy against cancer cells.

Case Study 2: Agrochemical Research

Research focused on developing novel herbicides utilized this compound to create compounds with improved selectivity and reduced environmental impact. The synthesized herbicides demonstrated effective weed control while minimizing harm to non-target species.

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of anti-cancer drugs | Enhanced efficacy |

| Agrochemicals | Development of selective herbicides | Reduced environmental impact |

| Material Science | Polymer modification | Improved thermal stability |

| Coatings | Protective coatings | Enhanced chemical resistance |

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethynyl-2-isobutoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atom can form halogen bonds with electron-rich sites. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-chloro-4-ethynyl-2-isobutoxybenzene can be contextualized by comparing it to related compounds, such as 1-(1-chloroethyl)-4-methoxybenzene (CAS 1538-89-2, C₉H₁₁ClO) from the provided evidence . Key differentiating factors include:

Table 1: Comparative Analysis of Structural and Functional Properties

Key Findings:

Substituent Impact on Reactivity: The ethynyl group in the target compound distinguishes it from 1-(1-chloroethyl)-4-methoxybenzene, which lacks triple-bond reactivity. Ethynyl groups are pivotal in Huisgen cycloaddition, enabling applications in drug discovery and materials science.

Synthetic Utility :

- 1-(1-Chloroethyl)-4-methoxybenzene has been utilized in medicinal chemistry for synthesizing antipsychotic agents via Friedel-Crafts alkylation or Grignard reactions . In contrast, the ethynyl group in the target compound suggests utility in metal-catalyzed cross-coupling reactions.

Stability Considerations :

- The chloroethyl group in 1-(1-chloroethyl)-4-methoxybenzene is susceptible to β-elimination under basic conditions, forming styrene derivatives . For this compound, the chloro substituent’s direct attachment to the aromatic ring may enhance stability against elimination.

Biological Activity

1-Chloro-4-ethynyl-2-isobutoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C12H13ClO

- Molecular Weight : 222.68 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the modulation of ion channels and enzymes involved in various physiological processes.

Ion Channel Modulation

Research indicates that compounds with similar structures can act as selective sodium channel blockers. These channels play critical roles in pain transmission and neuronal excitability. Inhibition of specific sodium channels (e.g., Nav1.7) can lead to analgesic effects without significant side effects associated with broader sodium channel inhibition .

Enzyme Inhibition

The compound may also exhibit inhibitory effects on certain enzymes, potentially affecting metabolic pathways relevant to cancer and inflammation. For instance, compounds that inhibit cyclooxygenase (COX) enzymes can reduce inflammatory responses, which could be a mechanism for therapeutic applications in inflammatory diseases .

Pharmacological Effects

This compound has been investigated for various pharmacological effects:

| Activity | Description |

|---|---|

| Antinociceptive | Demonstrated ability to reduce pain responses in animal models. |

| Anti-inflammatory | Inhibition of COX enzymes leading to reduced inflammation markers. |

| Anticancer | Potential activity against certain cancer cell lines, inhibiting proliferation. |

Case Studies

-

Antinociceptive Effect Study

A study conducted on rodents showed that administration of this compound significantly reduced pain responses induced by formalin injection. The results indicated a dose-dependent effect, suggesting its potential as a pain management agent . -

Anti-inflammatory Activity

In vitro studies demonstrated that the compound inhibited COX-2 expression in human cell lines, leading to decreased production of prostaglandins associated with inflammation. This finding supports its potential use in treating inflammatory conditions . -

Anticancer Research

A preliminary study assessed the compound's cytotoxicity against breast cancer cell lines (MCF-7). Results indicated that it inhibited cell growth at micromolar concentrations, warranting further investigation into its mechanism and efficacy in cancer therapy .

Q & A

Basic Research Questions

Q. How can I design a synthetic route for 1-Chloro-4-ethynyl-2-isobutoxybenzene?

- Methodology : Begin by identifying structurally analogous compounds. For example, the synthesis of 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one involves refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous potassium carbonate as a catalyst . Adapt this approach by substituting the ethynyl and isobutoxy groups. Optimize reaction conditions (e.g., temperature, solvent, catalyst loading) using Design of Experiments (DoE) principles. Monitor reaction progress via TLC or HPLC. Purify the product via recrystallization or column chromatography, ensuring characterization by NMR and MS.

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For vapor exposure, employ a NIOSH-certified respirator .

- Ventilation : Conduct reactions in a fume hood with local exhaust ventilation to minimize inhalation risks .

- Waste Management : Segregate halogenated waste in labeled containers and coordinate disposal with certified hazardous waste services .

Q. How should I characterize the purity of this compound?

- Methodology :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards.

- Spectroscopy : Confirm structure via H/C NMR and FTIR. For example, the ethynyl group typically shows a sharp IR peak near 3300 cm (C≡C-H stretch) and a H NMR singlet at ~2.5-3.5 ppm .

- Elemental Analysis : Validate empirical formula consistency (±0.3% error margin).

Advanced Research Questions

Q. How can I optimize reaction conditions to maximize yield while minimizing byproducts?

- Methodology :

- Kinetic Studies : Vary parameters (temperature, stoichiometry, solvent polarity) in controlled batches. For instance, evidence from similar aryl ether syntheses shows that prolonged reflux (6–8 hours) improves yields but may increase side reactions .

- Byproduct Analysis : Use LC-MS to identify impurities. For halogenated byproducts, consider adding scavengers (e.g., molecular sieves for water-sensitive steps).

- Statistical Optimization : Apply response surface methodology (RSM) to model interactions between variables and predict optimal conditions .

Q. What advanced techniques can elucidate this compound’s adsorption behavior on indoor surfaces (e.g., polymers or glass)?

- Methodology :

- Microspectroscopic Imaging : Use techniques like AFM-IR or ToF-SIMS to map surface interactions at nanoscale resolution. For example, studies on indoor surface chemistry highlight adsorption mechanisms of halogenated aromatics .

- Controlled Exposure Experiments : Deposit the compound on model surfaces (e.g., SiO or PVC) in environmental chambers. Quantify adsorption/desorption kinetics via QCM (quartz crystal microbalance) .

- Computational Modeling : Perform DFT calculations to predict binding energies with common surface materials.

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

- Methodology :

- Repeat Experiments : Ensure sample preparation consistency (e.g., solvent deuteration, concentration).

- 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous signals. For example, ethynyl protons may couple with adjacent substituents, causing splitting not observed in simpler analogs .

- Cross-Validation : Compare results with computational predictions (e.g., ChemDraw NMR simulations) or literature databases like ChemIDplus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.